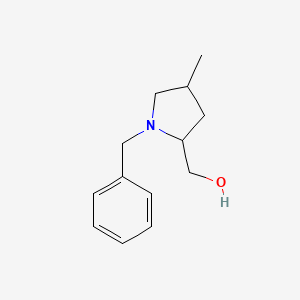
N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a bromo-substituted naphthyl group and a trifluoroacetimidoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 4-bromo-1-naphthylamine with trifluoroacetic anhydride in the presence of a suitable base, followed by chlorination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biological Studies: It can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.
Medicinal Chemistry: The compound’s derivatives may have potential therapeutic applications, making it a subject of interest in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets. The trifluoroacetimidoyl chloride moiety can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and material science.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Bromo-1-naphthyl)-2-chloroacetamide
- N-(4-Bromo-1-naphthyl)benzenesulfonamide
- 4-Bromo-1-naphthyl acetate
Uniqueness
N-(4-Bromo-1-naphthyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of the trifluoroacetimidoyl chloride moiety, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where such reactivity is desired.
Propiedades
Fórmula molecular |
C12H6BrClF3N |
|---|---|
Peso molecular |
336.53 g/mol |
Nombre IUPAC |
N-(4-bromonaphthalen-1-yl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C12H6BrClF3N/c13-9-5-6-10(18-11(14)12(15,16)17)8-4-2-1-3-7(8)9/h1-6H |
Clave InChI |
YWQUXIJAFAJREB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)N=C(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


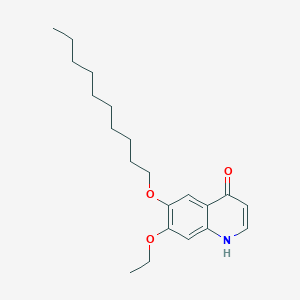
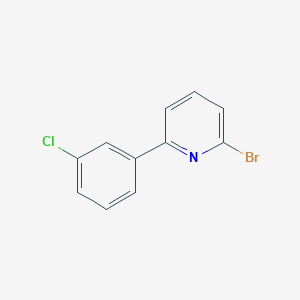

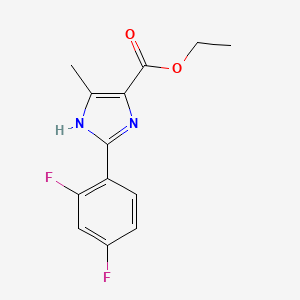
![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
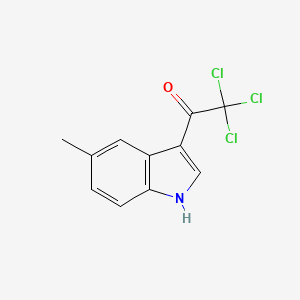
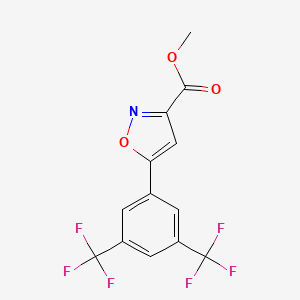
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
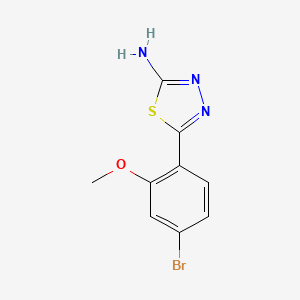
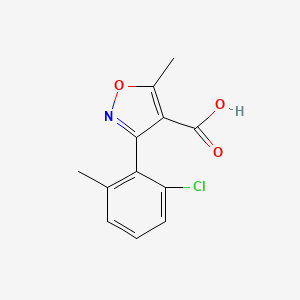
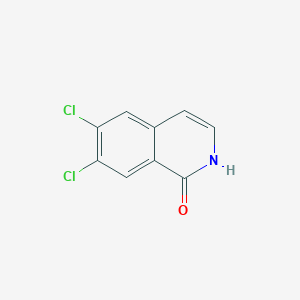
![Triisopropyl[(6-methyl-1-naphthyl)oxy]silane](/img/structure/B13693578.png)
![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
